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Compound of Interest

Compound Name: 4(1H)-Pyridinone, 2,3-dihydro-

Cat. No.: B1315017 Get Quote

Disclaimer: This technical guide provides spectroscopic data for 3,4-dihydro-2(1H)-pyridinone,

an isomer of the requested 4(1H)-Pyridinone, 2,3-dihydro-. Due to the limited availability of

comprehensive, publicly accessible spectroscopic data for 4(1H)-Pyridinone, 2,3-dihydro-, the

data for this closely related isomer is presented as a representative example for researchers,

scientists, and drug development professionals.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3,4-dihydro-2(1H)-pyridinone.

Table 1: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Carbon Atom Assignment

172.75 C=O (Carbonyl)

147.48 =CH- (Olefinic)

121.60 =CH- (Olefinic)

41.32 -CH₂-

33.89 -CH₂-

Note: Predicted data is available for a similar structure in H₂O, which shows a more complex

peak pattern due to potential interactions and different chemical environments.[1]
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Table 2: Mass Spectrometry Data (GC-MS)
m/z Interpretation

97 [M]⁺ (Molecular Ion)

Note: The molecular weight of 3,4-dihydro-2(1H)-pyridinone is 97.12 g/mol .

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount

of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve homogeneity.

A standard proton pulse sequence is utilized.

Key parameters such as pulse width, acquisition time, and relaxation delay are optimized.

Typically, 8 to 16 scans are acquired for a standard spectrum.

Data Processing:

The Free Induction Decay (FID) is Fourier transformed.

The resulting spectrum is phased and baseline corrected.
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Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

2.1.2. ¹³C NMR Spectroscopy

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated

solvent) is typically required compared to ¹H NMR due to the lower natural abundance of the

¹³C isotope.

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.

Data Acquisition:

A standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker

instruments) is used to simplify the spectrum to single lines for each unique carbon atom.

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio,

which can range from several hundred to several thousand depending on the sample

concentration.

A relaxation delay (d1) of 1-2 seconds is common for qualitative spectra.

Data Processing:

The FID is processed with Fourier transformation, phasing, and baseline correction.

Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy
2.2.1. Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., with a diamond or zinc selenide crystal).

Data Acquisition:
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A background spectrum of the clean, empty ATR crystal is recorded.

The solid sample is placed on the crystal, and pressure is applied to ensure good contact.

The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a

resolution of 4 cm⁻¹.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
2.3.1. Electron Ionization (EI)-Mass Spectrometry

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion

probe for solid samples or through a gas chromatograph (GC) for volatile compounds. The

sample must be volatile enough to be in the gas phase for ionization.

Instrumentation: A mass spectrometer with an electron ionization source.

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-

energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment

ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer),

which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded to generate a

mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1315017#spectroscopic-data-nmr-ir-mass-for-4-1h-
pyridinone-2-3-dihydro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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